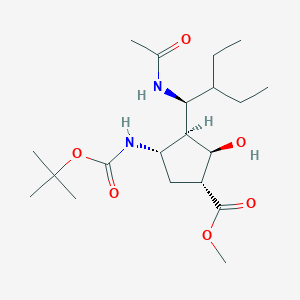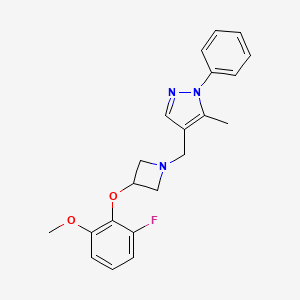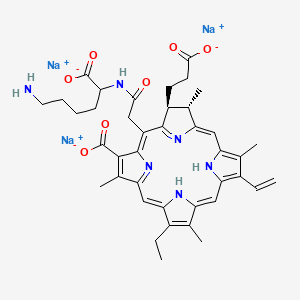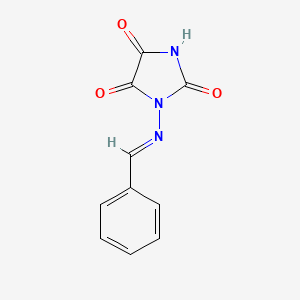
5-Chloro-4-fluoro-2-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-fluoro-2-nitrobenzonitrile: is an organic compound with the molecular formula C7H2ClFN2O2 and a molecular weight of 200.55 g/mol . This compound is characterized by the presence of chloro, fluoro, and nitro substituents on a benzonitrile core. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-fluoro-2-nitrobenzonitrile typically involves the nitration of 5-Chloro-4-fluorobenzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-4-fluoro-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chloro and fluoro substituents can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Reduction: 5-Chloro-4-fluoro-2-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-4-fluoro-2-nitrobenzonitrile is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties .
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of 5-Chloro-4-fluoro-2-nitrobenzonitrile and its derivatives depends on the specific biological targetThe nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
- 4-Chloro-2-fluoro-5-nitrobenzonitrile
- 5-Chloro-2-fluorobenzonitrile
- 2-Chloro-5-nitrobenzonitrile
Uniqueness: 5-Chloro-4-fluoro-2-nitrobenzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
906559-47-5 |
|---|---|
Formule moléculaire |
C7H2ClFN2O2 |
Poids moléculaire |
200.55 g/mol |
Nom IUPAC |
5-chloro-4-fluoro-2-nitrobenzonitrile |
InChI |
InChI=1S/C7H2ClFN2O2/c8-5-1-4(3-10)7(11(12)13)2-6(5)9/h1-2H |
Clé InChI |
JSGFLJIYPLSJRD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4'-formyl-](/img/structure/B15132483.png)






![(4R)-4-[(1R,4Z,8Z,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B15132521.png)




![(2Z)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide](/img/structure/B15132575.png)

